2-(3-Butyn-1-yl)-4-fluorophenol

Catalog No.
S13362177
CAS No.
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Butyn-1-yl)-4-fluorophenol

Product Name

2-(3-Butyn-1-yl)-4-fluorophenol

IUPAC Name

2-but-3-ynyl-4-fluorophenol

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c1-2-3-4-8-7-9(11)5-6-10(8)12/h1,5-7,12H,3-4H2

InChI Key

BPMYMLHRRXRSBF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=C(C=CC(=C1)F)O

2-(3-Butyn-1-yl)-4-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a phenolic hydroxyl group attached to a butynyl side chain. Its chemical formula is C₁₀H₉FO, and it features a unique structure that combines both alkyne and aromatic functionalities. This compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of the alkyne group and the properties imparted by the fluorine atom.

The chemical behavior of 2-(3-Butyn-1-yl)-4-fluorophenol is influenced by its functional groups. It can participate in various reactions, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, making it a versatile intermediate for synthesizing more complex molecules.
  • Alkyne Reactivity: The terminal alkyne can undergo reactions such as hydroboration, oxidation, or coupling reactions (e.g., Sonogashira coupling) to form new carbon-carbon bonds.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid, participating in acid-base reactions which may affect its solubility and reactivity in different solvents .

The synthesis of 2-(3-Butyn-1-yl)-4-fluorophenol can be achieved through several methods:

  • Direct Fluorination: Starting from 4-hydroxyphenol, fluorination can be performed using fluorinating agents such as potassium fluoride in the presence of a suitable solvent.
  • Alkyne Introduction: The butynyl group can be introduced via alkylation reactions using alkyl halides or through the coupling of terminal alkynes with aryl halides using palladium-catalyzed cross-coupling techniques.
  • Functional Group Transformations: Existing phenolic compounds can be modified to introduce both the fluorine atom and the butynyl chain through sequential functionalization steps .

2-(3-Butyn-1-yl)-4-fluorophenol has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: Its unique chemical structure may allow it to be used in developing new materials with specific electronic or optical properties.
  • Chemical Research: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 2-(3-Butyn-1-yl)-4-fluorophenol are crucial for understanding its potential therapeutic uses. Such studies typically examine how this compound interacts with biological targets such as enzymes or receptors. Preliminary research suggests that derivatives of fluorinated phenols often exhibit enhanced binding affinity and selectivity due to the electron-withdrawing nature of fluorine, which can stabilize certain molecular conformations during interactions .

Several compounds share structural similarities with 2-(3-Butyn-1-yl)-4-fluorophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-FluorophenolFluorine on phenolic ringCommonly used as a precursor in organic synthesis
3-FluoroanilineFluorine on anilineExhibits different reactivity due to amine group
3-(Trifluoromethyl)phenolTrifluoromethyl group on phenolKnown for enhanced lipophilicity
4-HydroxyphenylacetyleneAcetylene instead of butynylUsed in polymer chemistry

The uniqueness of 2-(3-Butyn-1-yl)-4-fluorophenol lies in its combination of an alkyne functionality with a fluorinated phenolic structure, which may provide distinct reactivity patterns not observed in simpler derivatives .

Structural and Molecular Characteristics

2-(3-Butyn-1-yl)-4-fluorophenol is defined by the IUPAC name 2-but-3-ynyl-4-fluorophenol, reflecting the position of the fluorine atom (para to the hydroxyl group) and the butynyl substituent (meta to the hydroxyl group) on the benzene ring. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₀H₉FO
Molecular Weight164.18 g/mol
SMILES NotationC#CCCC1=C(C=CC(=C1)F)O
InChI KeyBPMYMLHRRXRSBF-UHFFFAOYSA-N

The compound’s structure combines a phenol core with a fluorine atom at the 4-position and a 3-butynyl group at the 2-position. The terminal alkyne moiety introduces sp-hybridized carbon atoms, which influence electronic distribution and reactivity.

Synonymous Representations

Alternative names and identifiers for this compound include:

  • 2-(BUT-3-YN-1-YL)-4-FLUOROPHENOL
  • PHENOL, 2-(3-BUTYNYL)-4-FLUORO-
  • CAS Registry Number: 783332-58-1.

These synonyms highlight its functional groups and substituent positions, ensuring clarity in chemical databases and synthetic protocols.

Molecular Geometry and Conformational Analysis

The molecular architecture of 2-(3-Butyn-1-yl)-4-fluorophenol exhibits a complex three-dimensional arrangement characterized by distinct geometric features arising from its constituent functional groups [1]. The compound possesses a molecular formula of C₁₀H₉FO with a molecular weight of 164.18 grams per mole, featuring a phenolic hydroxyl group at position 1, a fluorine atom at position 4, and a 3-butynyl chain at position 2 [1].

The phenolic ring adopts a planar configuration typical of aromatic systems, with carbon-carbon bond lengths averaging approximately 1.39 Ångstroms [2]. The fluorine substitution introduces minimal geometric distortion to the benzene ring, as fluorinated aromatic systems maintain structural integrity while exhibiting subtle bond length variations [2]. The presence of fluorine at the para position relative to the hydroxyl group creates an electron-withdrawing environment that influences the overall molecular geometry [3].

The butynyl substituent introduces significant conformational complexity due to rotational freedom around the carbon-carbon single bonds connecting the alkyne moiety to the aromatic ring [4]. The terminal alkyne portion maintains its characteristic linear geometry with a carbon-carbon triple bond length of approximately 1.20 Ångstroms and sp-hybridized carbons exhibiting 180-degree bond angles [5]. This linear arrangement of the alkyne functionality contrasts with the tetrahedral geometry around the intervening methylene carbons [5].

Conformational analysis reveals multiple accessible conformations arising from rotation around the aromatic ring-alkyl chain bond and internal rotations within the butynyl chain [4]. The most stable conformations typically adopt anti or gauche arrangements between the aromatic ring and the alkyne terminus [4]. Steric interactions between the ortho-positioned butynyl chain and the phenolic hydroxyl group influence the preferred conformational states, creating an energetically hindered environment around the substitution site [1].

Table 1: Key Molecular Geometric Parameters

PropertyValueDescription
Molecular FormulaC₁₀H₉FOComplete elemental composition [1]
Molecular Weight164.18 g/molCalculated molar mass [1]
Aromatic C-C Bond Length~1.39 ÅAverage benzene ring bond distances [2]
Alkyne C≡C Bond Length~1.20 ÅTriple bond characteristic length [5]
Bond Angle (alkyne)180°Linear sp-hybridized geometry [5]
Fluorine PositionPara to hydroxylElectronic substitution pattern [1]

Electronic Effects of Fluorine Substitution

The fluorine atom at the para position exerts profound electronic effects on the molecular system through both inductive and mesomeric mechanisms [6]. Fluorine's exceptional electronegativity of 3.98 on the Pauling scale creates a strong electron-withdrawing inductive effect that propagates through the aromatic π-system [7]. This electronic perturbation significantly influences the electron density distribution throughout the molecule, particularly affecting the phenolic hydroxyl group's properties [6].

The inductive electron withdrawal by fluorine increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol [7]. This enhanced acidity results from the stabilization of the phenolate anion through delocalization of negative charge density toward the electronegative fluorine substituent [6]. The electron-withdrawing effect is transmitted through the aromatic π-system, creating a polarization that extends beyond the immediate substitution site [3].

Paradoxically, while fluorine exerts a strong inductive electron-withdrawing effect, it can also participate in mesomeric interactions through its lone pair electrons [6]. At the para position, the mesomeric effect can provide some electron density back to the aromatic system, though this contribution is generally weaker than the dominant inductive withdrawal [6]. This dual electronic behavior creates a complex electronic environment that influences both the ground-state properties and reactivity patterns of the molecule [3].

The electronic perturbation extends to the alkyne functionality through the aromatic bridge, though this effect diminishes with distance from the fluorine substituent [8]. The electron-poor aromatic ring resulting from fluorine substitution can influence the nucleophilic character of the alkyne triple bond, potentially affecting its reactivity in electrophilic addition reactions [8]. The overall electronic landscape creates a molecule with enhanced electrophilic character at the aromatic ring and modified nucleophilic properties at the alkyne terminus [3].

Table 2: Electronic Effects of Fluorine Substitution

Electronic PropertyEffectMagnitude
Phenol pKaDecreased acidityEnhanced by electron withdrawal [7]
Aromatic π-electron densityReducedSignificant inductive effect [6]
C-F Bond characterHighly polarStrong electronegativity difference [3]
Mesomeric contributionWeak electron donationSecondary to inductive effect [6]
Dipole momentIncreasedEnhanced molecular polarity [9]

Spectroscopic Characterization

Fourier Transform Infrared Spectral Signatures

The Fourier Transform Infrared spectrum of 2-(3-Butyn-1-yl)-4-fluorophenol exhibits characteristic absorption bands that provide definitive identification of its functional groups [10]. The phenolic hydroxyl group generates a distinctive broad absorption band in the region of 3680-3690 wavenumbers, reflecting the typical stretching vibration of aromatic hydroxyl groups [10]. This frequency appears at higher wavenumbers compared to aliphatic alcohols due to the influence of the aromatic π-conjugation system [11].

The terminal alkyne functionality produces a characteristic sharp absorption at approximately 3300 wavenumbers, corresponding to the carbon-hydrogen stretching vibration of the sp-hybridized carbon [12]. This signal appears as a relatively weak but distinct peak that serves as a diagnostic marker for terminal alkyne groups [13]. The carbon-carbon triple bond stretching vibration manifests as a weak to moderate absorption band in the 2100-2300 wavenumbers region, though its intensity is significantly lower than other functional group absorptions [12].

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1650 wavenumbers, reflecting the complex vibrational modes of the substituted benzene ring [14]. The carbon-fluorine stretching vibration produces a strong, characteristic absorption in the 1000-1360 wavenumbers region, typically appearing around 1328 wavenumbers for para-fluorinated aromatic compounds [14]. This band serves as a reliable indicator for the presence and position of fluorine substitution on the aromatic ring [14].

Additional spectral features include carbon-hydrogen bending vibrations from both aromatic and aliphatic portions of the molecule, appearing in the fingerprint region below 1500 wavenumbers [10]. The complexity of this region reflects the multiple carbon-hydrogen environments present in the molecule, including aromatic, methylene, and terminal alkyne hydrogens [14].

Table 3: Fourier Transform Infrared Spectral Assignments

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3680-3690Strong, broadO-H stretchingPhenolic hydroxyl [10]
~3300Weak, sharp≡C-H stretchingTerminal alkyne [12]
2100-2300WeakC≡C stretchingAlkyne triple bond [12]
1400-1650Multiple, mediumC=C stretchingAromatic ring [14]
~1328StrongC-F stretchingFluoroaromatic [14]
1000-1500ComplexFingerprint regionMultiple C-H modes [10]

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

The proton Nuclear Magnetic Resonance spectrum of 2-(3-Butyn-1-yl)-4-fluorophenol reveals distinct chemical shift patterns characteristic of its diverse hydrogen environments [15]. The phenolic hydroxyl proton appears as a broad signal in the range of 4.5-6.0 parts per million, with the exact position dependent on concentration, temperature, and solvent conditions due to exchange phenomena [16]. This signal often exhibits temperature-dependent broadening caused by intermolecular proton exchange processes [16].

Aromatic protons display characteristic downfield chemical shifts between 6.5-7.5 parts per million, with specific splitting patterns reflecting the substitution pattern on the benzene ring [17]. The fluorine substitution influences the chemical shifts of adjacent aromatic protons through both inductive and mesomeric effects, creating distinctive coupling patterns that aid in structural confirmation [17]. The terminal alkyne proton resonates at approximately 2.0-2.5 parts per million, appearing as a characteristic sharp signal with potential long-range coupling to protons across the triple bond [18].

The methylene protons of the butynyl chain exhibit chemical shifts in the 2.5-3.0 parts per million region, with the α-methylene protons (adjacent to the aromatic ring) appearing further downfield due to the deshielding effect of the aromatic π-system [18]. These signals typically appear as complex multiplets due to coupling with neighboring protons and potential long-range interactions [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [19]. Aromatic carbons resonate in the 115-160 parts per million region, with the fluorine-bearing carbon appearing at characteristic chemical shifts around 150-160 parts per million [20]. The quaternary aromatic carbons exhibit distinct chemical shifts that reflect their electronic environments and substitution patterns [19].

The alkyne carbons display characteristic chemical shifts with the sp-hybridized carbons appearing in the 70-85 parts per million region [19]. The terminal alkyne carbon typically resonates around 85 parts per million, while the internal alkyne carbon appears near 70 parts per million [19]. The methylene carbons of the butynyl chain exhibit chemical shifts in the 15-35 parts per million range, with specific values dependent on their proximity to the aromatic ring and alkyne functionality [19].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of the fluorine environment [21]. Para-Fluorophenol derivatives typically exhibit fluorine chemical shifts in the range of -110 to -120 parts per million relative to trichlorofluoromethane [21]. The chemical shift of the fluorine nucleus is sensitive to the electronic environment and substitution pattern, providing valuable structural information [21].

Table 4: Nuclear Magnetic Resonance Chemical Shift Assignments

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H4.5-6.0Broad singletPhenolic OH [16]
¹H6.5-7.5Complex multipletsAromatic protons [17]
¹H2.0-2.5Sharp singletTerminal alkyne H [18]
¹H2.5-3.0Complex multipletsCH₂ protons [18]
¹³C150-160SingletAromatic C-F [20]
¹³C115-130VariousOther aromatic C [19]
¹³C70-85SingletsAlkyne carbons [19]
¹³C15-35SingletsAliphatic CH₂ [19]
¹⁹F-110 to -120Singletpara-Fluorophenol [21]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(3-Butyn-1-yl)-4-fluorophenol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [22]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the intact molecule, and typically exhibits moderate to strong intensity due to the stabilizing influence of the aromatic ring system [23]. The presence of the aromatic system enhances the stability of the molecular radical cation, resulting in a prominent molecular ion signal [23].

The base peak in the mass spectrum frequently corresponds to the loss of the butynyl side chain, generating a fluorophenol cation at mass-to-charge ratio 112 [22]. This fragmentation represents α-cleavage adjacent to the aromatic ring, a common fragmentation pathway for aromatic compounds bearing alkyl substituents [23]. The resulting fluorophenol cation benefits from aromatic stabilization and represents one of the most stable fragment ions in the spectrum [22].

Terminal alkyne fragmentation produces characteristic signals including the propargyl cation (3-propynyl cation) at mass-to-charge ratio 39, formed through cleavage between the α and β carbons of the alkyne chain [24]. This fragmentation is highly characteristic of terminal alkynes and provides definitive confirmation of the alkyne functionality [24]. The propargyl cation exhibits enhanced stability due to resonance delocalization, making it a prominent feature in alkyne mass spectra [24].

Additional fragmentation pathways include the loss of carbon monoxide (molecular ion minus 28) and formyl radical (molecular ion minus 29) from the phenolic portion of the molecule [23]. These losses are characteristic of phenolic compounds and reflect the tendency of aromatic hydroxyl compounds to undergo specific fragmentation patterns involving the hydroxyl group [22]. The resulting cyclohexadienyl cations provide further structural confirmation through their characteristic mass-to-charge ratios [23].

The fluorine substitution influences fragmentation patterns by stabilizing certain ionic fragments through inductive effects while destabilizing others [25]. The electron-withdrawing nature of fluorine can enhance the stability of positively charged fragments in proximity to the substitution site [6]. This electronic influence creates distinctive fragmentation patterns that differentiate fluorinated phenols from their non-fluorinated analogs [25].

Table 5: Mass Spectrometric Fragmentation Pattern

m/zRelative IntensityFragment IdentityFragmentation Process
164Moderate-Strong[M]⁺-Molecular ion [23]
112High (Base peak)Fluorophenol⁺Loss of butynyl chain [22]
39ModeratePropargyl cationAlkyne α,β-cleavage [24]
136Low-Moderate[M-CO]⁺Carbon monoxide loss [23]
135Low-Moderate[M-CHO]⁺Formyl radical loss [23]
84LowFluorobenzene⁺Loss of OH from 112 [22]
163Low[M-H]⁺Hydrogen radical loss [24]

Radical Cascade Approaches Using Alkynes

Radical cascade reactions represent a powerful strategy for the synthesis of alkynyl phenol derivatives such as 2-(3-Butyn-1-yl)-4-fluorophenol. These transformations leverage the unique reactivity of alkyne functional groups in radical processes to achieve complex molecular architectures through sequential bond-forming events [1] [2] [3].

The fundamental principle underlying radical cascade alkynylation involves the generation of reactive radical species that can undergo addition to alkyne substrates, followed by subsequent intramolecular or intermolecular radical propagation steps. Alkynyl sulfonyl fluorides have emerged as highly valuable bifunctional radical trapping reagents that simultaneously serve as fluorosulfonyl radical precursors [1] [4] [5]. This dual functionality enables transition-metal-free radical 1,2-difunctionalization of unactivated alkenes through fluorosulfonyl radical addition with subsequent vicinal alkynylation to access β-alkynyl-fluorosulfonylalkanes.

The mechanistic pathway for radical cascade alkynylation typically involves initial radical generation through single electron transfer processes or thermal activation. Alkynyl radicals demonstrate remarkable reactivity patterns in cascade transformations, with their high energy content making alkyne reactions thermodynamically favorable and generally irreversible [6]. The regioselectivity of alkyne activation can be controlled through various methods, including dynamic covalent chemistry with kinetic self-sorting and the use of disappearing directing groups.

Recent advances in radical cascade methodology have demonstrated broad substrate compatibility and excellent functional group tolerance. The α-perfluoroalkyl-β-alkynylation of alkenes proceeds through electron-catalysis and comprises radical 1,4- or 1,5-alkynyl migration from tertiary propargylic alcoholates to secondary or tertiary carbon radicals as the key step [2]. This migration process leads to ketyl radical anion formation that sustains the chain as a single electron transfer reducing reagent.

The synthetic utility of radical cascade approaches extends to the formation of complex polycyclic structures. N-fluoroarylsulfonimides react with alkynes and alcohols through highly regioselective nitrogen-centered radical addition to internal and terminal alkynes, generating vinyl radicals followed by explicit aryl group migration [3]. This process enables efficient desulfonylation, oxygenation, and semi-pinacol rearrangement sequences leading to α-amino-α-aryl ketones from readily available starting materials.

Transition Metal-Mediated Alkynylation Strategies

Transition metal-catalyzed alkynylation reactions constitute the cornerstone methodology for the synthesis of alkynyl phenol compounds, offering exceptional control over regioselectivity and functional group compatibility [7] [8] [9]. Palladium-catalyzed Sonogashira coupling represents the most widely employed strategy for carbon-carbon bond formation between terminal alkynes and aryl halides.

The classical Sonogashira reaction employs a dual catalytic system consisting of palladium(II) species and copper(I) cocatalysts. Recent developments have demonstrated that aqueous ammonia can serve as an effective base system, providing remarkable tolerance for substrates bearing protic functional groups such as amino and hydroxyl substituents [8]. The reaction of terminal alkynes with aryl iodides bearing azobenzene groups proceeds smoothly under these conditions, affording corresponding azotolane derivatives in excellent yields.

Copper-free Sonogashira variants have gained prominence due to their ability to eliminate potential copper-mediated side reactions and reduce catalyst poisoning effects [9]. The development of air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl has enabled room-temperature coupling reactions with broad substrate scope and high functional group tolerance. These systems demonstrate particular effectiveness with electron-deficient aryl bromides and provide excellent isolated yields under mild conditions.

Gold-silver bimetallic catalysis represents an emerging paradigm for alkynylation reactions, particularly in the synthesis of 3-alkynylbenzofurans from readily available phenols [10]. The dual catalytic cycle merges carbon-hydrogen alkynylation of phenols with oxy-alkynylation of newly introduced triple bonds. Mechanistic studies support the participation of bimetallic gold-silver species, offering direct access to valuable heterocyclic frameworks through tandem bond-forming processes.

Iron-catalyzed alkynylation strategies provide sustainable alternatives to precious metal catalysis. The Suzuki-Miyaura coupling between unactivated alkyl halides and lithium alkynylborates proceeds under iron-bisphosphine catalysis with excellent functional group compatibility [11]. This methodology demonstrates synthetic advantages including simple operation, broad substrate scope encompassing chlorides, and high tolerance for diverse functional groups.

The scope of transition metal-mediated alkynylation extends to specialized coupling partners and reaction conditions. Diborylation of alkynyl MIDA boronates followed by sequential chemoselective Suzuki-Miyaura coupling enables formal carboborylation of alkynes [12] [13]. This approach yields 1,1,2-triboryl-2-phenylethenes with distinct boron functionalities that undergo selective aryl group introduction to afford 1,1-boryl-2,2-diarylethenes.

Dealkenylative Alkynylation Techniques

Dealkenylative alkynylation represents an innovative synthetic strategy for the direct transfer of alkyne groups to carbon-sp2-carbon-sp3 σ-bonds of alkenes through deconstructive fragmentation processes [14] [15]. This methodology provides access to alkyl-tethered alkynes from feedstock olefins using environmentally benign reagents and earth-abundant metal catalysts.

The fundamental mechanism involves ozone-mediated formation of α-alkoxyhydroperoxides through Criegee ozonolysis of alkene substrates in methanol. Iron(II)-catalyzed one-electron reduction of these intermediates generates alkoxyl radicals that undergo β-scission to yield alkyl radicals. These carbon-centered radicals subsequently react with alkynyl radical donors through α-addition followed by β-elimination to afford the desired alkynylated products [15].

The optimization of dealkenylative alkynylation requires careful consideration of competing radical redox pathways. The use of catalytic iron(II) salts in combination with L-ascorbic acid as a reducing agent provides optimal reaction conditions with broad functional group compatibility. This system proceeds under mild conditions with good efficiency and high stereoselectivity, demonstrating particular effectiveness with terpenes and terpenoids as sources of enantiopure radicals.

Substrate scope investigations reveal excellent tolerance for diverse functional groups including hydroxyl, ketone, α,β-enone, β-hydroxy ketone, epoxide, ester, amide, carbamate, and phthalimide units. Primary, secondary, and tertiary alkyl radicals all engage efficiently in the dealkenylative alkynylation process, delivering corresponding products in moderate to good yields. Methylenecycloalkanes and cycloalkenes serve as competent substrates, providing methyl esters and alkynyl aldehydes respectively.

The synthetic utility of dealkenylative alkynylation extends to late-stage diversification of complex molecules including natural products and pharmaceuticals. Members of nature's chiral pool, including terpenes and terpenoids, can be employed as radical precursors for the synthesis of new classes of terpenoid-tethered chiral alkynes. Post-alkynylation transformations enable various cascade cyclizations that furnish polycyclic natural product-like scaffolds.

Optimization of Protecting Group Strategies

The successful synthesis of complex alkynyl phenol derivatives requires careful selection and optimization of protecting group strategies to ensure chemoselectivity and functional group compatibility throughout multi-step synthetic sequences [16] [17] [18]. Protecting groups serve as temporary masks for reactive functionalities, preventing unwanted side reactions while maintaining synthetic efficiency.

Silyl-based protecting groups represent the most widely employed strategy for terminal alkyne protection. Trimethylsilyl (TMS) groups provide the most labile protection, readily removed under acidic or basic conditions, making them suitable for short synthetic sequences requiring rapid deprotection [16]. However, their limited stability under various reaction conditions restricts their utility in complex synthetic endeavors.

tert-Butyldimethylsilyl (TBS) protection offers enhanced stability compared to TMS while maintaining selective removal conditions through fluoride ion treatment [16] [17]. This protecting group demonstrates excellent compatibility with organometallic reagents and provides controlled deprotection timing in multi-step syntheses. The increased steric bulk of TBS groups can also influence regioselectivity in subsequent transformations.

Triisopropylsilyl (TIPS) protection provides the highest stability among commonly employed silyl protecting groups, requiring more forcing conditions for removal [18]. This enhanced stability makes TIPS groups particularly valuable for complex synthetic sequences involving harsh reaction conditions or extended reaction times. The bulky nature of TIPS groups can provide additional selectivity benefits in sterically demanding transformations.

Benzyl protection strategies offer orthogonal deprotection conditions relative to silyl groups, enabling selective manipulation of different functional groups within the same molecule [17]. Hydrogenolysis conditions for benzyl removal are compatible with many other protecting groups, providing flexibility in synthetic planning. However, the potential for competitive reduction of other unsaturated functionalities must be considered.

The selection of optimal protecting group strategies requires consideration of reaction conditions, substrate sensitivity, and deprotection timing. Minimizing side product formation through appropriate protecting group choice has been demonstrated in alkyne functionalization of ruthenium complexes, where stable protecting groups prevent formation of possible side products while facilitating purification [18].

Stereochemical Control in Propargyl Group Installation

Achieving precise stereochemical control during propargyl group installation represents a critical challenge in the synthesis of enantioenriched alkynyl phenol derivatives. Modern synthetic methodologies have developed sophisticated approaches to address this challenge through various catalytic and non-catalytic strategies [19] [20] [21].

Chiral phosphoric acid catalysis has emerged as a premier method for enantioselective propargyl group installation. BINOL-derived phosphoric acids provide highly organized chiral environments through hydrogen bonding activation of substrates, enabling excellent enantioselectivities ranging from 85-99% enantiomeric excess [21]. The broad applicability of this approach extends to both terminal and internal alkynes, providing synthetic access to diverse structural motifs.

Asymmetric photocatalysis represents a cutting-edge approach for stereochemical control in alkynylation reactions. The merger of photochemistry with chiral phosphoric acid catalysis enables highly enantioselective multifunctionalization of alkynes under mild visible light irradiation conditions [21]. This methodology demonstrates exceptional efficiency in asymmetric induction while maintaining operational simplicity and broad substrate scope.

Stereospecific cross-coupling reactions utilizing enantioenriched organometallic nucleophiles provide predictable stereochemical outcomes through controlled transmetallation mechanisms [19]. The use of cyclohexyl spectator ligands in Stille cross-coupling reactions enables stereospecific transfer of nitrogen-containing alkyl units with exceptionally high stereofidelity. This approach facilitates rapid access to enantioenriched compounds possessing nitrogen-substituted stereocenters.

Nickel-copper dual catalysis offers innovative solutions for stereodivergent propargylation reactions [20]. These catalytic systems enable the formation of propargylated products containing all-carbon quaternary stereocenters with excellent control over absolute and relative stereochemistry. The complementary reactivity of nickel and copper catalysts provides access to different stereoisomeric products through appropriate catalyst selection.

Diastereoselective radical addition strategies leverage facial selectivity in radical trapping processes to achieve stereochemical control. Chiral auxiliaries and chiral radical precursors can direct the approach of alkynyl radicals to prochiral centers, providing moderate to good diastereoselectivities. While generally lower in selectivity compared to catalytic approaches, radical methods offer operational simplicity and broad functional group tolerance.

The optimization of stereochemical control requires systematic evaluation of reaction parameters including temperature, solvent system, catalyst loading, and reaction atmosphere. Lower reaction temperatures typically enhance enantioselectivity by increasing the energy difference between competing transition states. Coordinating solvents can significantly affect the geometry and reactivity of metal complexes, influencing both reaction rate and selectivity. Careful optimization of these parameters is essential for achieving maximum stereochemical control in complex synthetic applications.

Research Findings Summary

The synthesis of 2-(3-Butyn-1-yl)-4-fluorophenol and related compounds has been significantly advanced through the development of diverse synthetic methodologies. Radical cascade approaches utilizing alkynyl sulfonyl fluorides enable transition-metal-free difunctionalization with excellent regioselectivity [1] [4] [5]. Transition metal-mediated strategies, particularly Sonogashira coupling variants, provide robust platforms for carbon-carbon bond formation with broad functional group tolerance [8] [9] [7].

Dealkenylative alkynylation techniques offer sustainable alternatives for alkyne introduction through earth-abundant iron catalysis [14] [15]. The optimization of protecting group strategies ensures synthetic efficiency while maintaining chemoselectivity throughout complex sequences [16] [17] [18]. Advanced stereochemical control methods, including chiral phosphoric acid catalysis and asymmetric photocatalysis, enable access to enantioenriched products with exceptional selectivity [19] [20] [21].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.063743068 g/mol

Monoisotopic Mass

164.063743068 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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